molecular formula C15H23BO3 B6304392 3,5-Dimethyl-2-methoxyphenylboronic acid pinacol ester CAS No. 2121512-20-5

3,5-Dimethyl-2-methoxyphenylboronic acid pinacol ester

Cat. No.: B6304392
CAS No.: 2121512-20-5
M. Wt: 262.15 g/mol
InChI Key: CNGLXDRHDJRHKZ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2-methoxyphenylboronic acid pinacol ester: is an organoboron compound widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds. The molecular structure of this compound includes a boronic acid ester group attached to a phenyl ring substituted with methoxy and dimethyl groups.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-2-methoxyphenylboronic acid pinacol ester typically involves the reaction of 3,5-dimethyl-2-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions:

    Suzuki–Miyaura Coupling: This is the most common reaction involving 3,5-Dimethyl-2-methoxyphenylboronic acid pinacol ester. It undergoes cross-coupling with various aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

    Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a base such as potassium fluoride or cesium fluoride.

Common Reagents and Conditions:

    Suzuki–Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

    Protodeboronation: Bases like potassium fluoride or cesium fluoride, often in the presence of a solvent like tetrahydrofuran.

Major Products:

    Suzuki–Miyaura Coupling: Biaryl or styrene derivatives.

    Protodeboronation: The corresponding phenol or alkane, depending on the reaction conditions.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Catalysis: Employed in various catalytic processes, including cross-coupling reactions.

Biology and Medicine:

    Drug Development: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.

Industry:

    Materials Science: Applied in the development of advanced materials, such as polymers and nanomaterials.

    Agriculture: Used in the synthesis of agrochemicals and pesticides.

Comparison with Similar Compounds

  • 3,5-Difluoro-2-methoxyphenylboronic acid pinacol ester
  • 3,5-Dimethoxyphenylboronic acid pinacol ester

Comparison:

  • Reactivity: 3,5-Dimethyl-2-methoxyphenylboronic acid pinacol ester is more reactive in Suzuki–Miyaura coupling reactions compared to its difluoro and dimethoxy counterparts due to the electron-donating effects of the methoxy and dimethyl groups.
  • Stability: The pinacol ester group provides stability to the boronic acid, making it easier to handle and store compared to other boronic acids.
  • Applications: While all these compounds are used in organic synthesis, this compound is preferred for reactions requiring high reactivity and stability.

Properties

IUPAC Name

2-(2-methoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO3/c1-10-8-11(2)13(17-7)12(9-10)16-18-14(3,4)15(5,6)19-16/h8-9H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGLXDRHDJRHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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